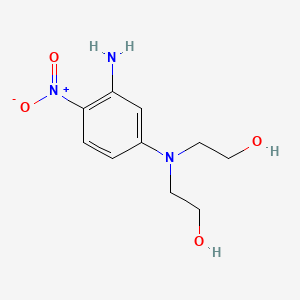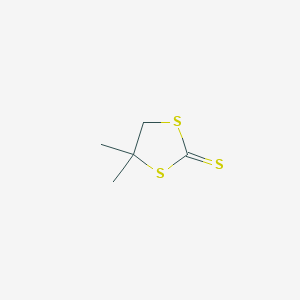![molecular formula C40H76N2O6S2 B14321227 3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid] CAS No. 110300-65-7](/img/structure/B14321227.png)
3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid] is a complex organic compound characterized by the presence of disulfide bonds and hexadecylamino groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid] typically involves the formation of disulfide bonds between two thiol-containing precursors. The reaction conditions often require a controlled environment to ensure the proper formation of the disulfide linkage. Common reagents used in the synthesis include oxidizing agents such as iodine or hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3,3’-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid] can undergo various chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfonic acids.
Reduction: The disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol.
Substitution: The hexadecylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Dithiothreitol, sodium borohydride.
Solvents: Organic solvents such as dichloromethane or ethanol.
Major Products
Oxidation: Formation of sulfonic acids.
Reduction: Formation of thiols.
Substitution: Formation of substituted derivatives with modified functional groups.
科学的研究の応用
3,3’-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid] has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3,3’-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid] involves its ability to form and break disulfide bonds. This property allows it to interact with various molecular targets, including proteins and enzymes that contain thiol groups. The compound can modulate the activity of these targets by altering their redox state and structural conformation.
類似化合物との比較
Similar Compounds
3,3’-Disulfanediylbis(N-hexylpropanamide): Similar in structure but with different functional groups.
3,3’-Disulfanediylbis(3-phenylpropanoic acid): Contains phenyl groups instead of hexadecylamino groups.
3,3’-Disulfanediylbis(2-methylpropanoic acid): Contains methyl groups instead of hexadecylamino groups.
Uniqueness
3,3’-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid] is unique due to its long hexadecyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications where amphiphilic characteristics are desired, such as in the formation of micelles or liposomes for drug delivery.
特性
CAS番号 |
110300-65-7 |
|---|---|
分子式 |
C40H76N2O6S2 |
分子量 |
745.2 g/mol |
IUPAC名 |
3-[[3-carboxy-1-(hexadecylamino)-1-oxopropan-2-yl]disulfanyl]-4-(hexadecylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C40H76N2O6S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41-39(47)35(33-37(43)44)49-50-36(34-38(45)46)40(48)42-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36H,3-34H2,1-2H3,(H,41,47)(H,42,48)(H,43,44)(H,45,46) |
InChIキー |
LVYCDXSBVOSHNA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCNC(=O)C(CC(=O)O)SSC(CC(=O)O)C(=O)NCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-tert-Butyl-2,3,4-trichlorodibenzo[b,d]furan](/img/structure/B14321158.png)

![N,N-Dimethyl-4-{2-[(5E)-5-(phenylimino)-1,3,4-thiadiazol-2(5H)-ylidene]hydrazinyl}aniline](/img/structure/B14321176.png)


![{2-Ethyl-3-[2-(2-ethylphenyl)hydrazinylidene]oxan-2-yl}acetic acid](/img/structure/B14321195.png)
![N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide](/img/structure/B14321206.png)
![1-[2-(2,4-Dichlorophenoxy)pentyl]-1H-1,2,4-triazole](/img/structure/B14321212.png)






